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Compound of Interest

Compound Name: CH6953755

Cat. No.: B2695209

Introduction

CH6953755 is a potent and selective, orally active inhibitor of YES1 kinase, a non-receptor
tyrosine kinase belonging to the SRC family.[1][2][3] YESL1 is a known proto-oncogene that is
amplified and overexpressed in several human cancers, where it promotes cell proliferation,
survival, and invasion.[1][4] The amplification of the YES1 gene has been identified as a driver
of tumorigenesis and a mechanism of acquired resistance to other targeted therapies, such as
EGFR inhibitors.[5][6] CH6953755 exhibits its antitumor activity by inhibiting YES1
autophosphorylation at Tyr426, thereby blocking downstream signaling pathways.[2][3]

The development of drug-resistant cell lines is a critical step in preclinical cancer research.[7]
These models are essential for understanding the molecular mechanisms that lead to
treatment failure, identifying potential bypass pathways, and evaluating novel therapeutic
strategies to overcome resistance.[7][8] This document provides detailed protocols for
generating and characterizing cancer cell lines with acquired resistance to CH6953755.

Mechanism of Action of CH6953755

YESL1 is a key transducer of signals from membrane receptors, influencing critical cellular
pathways.[6] One of its most significant downstream effectors is the Yes-associated protein 1
(YAP1), a transcriptional co-activator and the terminal effector of the Hippo signaling pathway.
[1][5] YES1 can phosphorylate YAP1, preventing its degradation and promoting its
translocation to the nucleus, where it induces the expression of genes involved in cell
proliferation and survival.[1][2] CH6953755 selectively inhibits YES1 kinase activity, leading to
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the suppression of YAP1-mediated transcription and subsequent antitumor effects in YES1-
amplified cancers.[2][9]
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Caption: YES1 Signaling Pathway and Inhibition by CH6953755.

Quantitative Data Summary

This section summarizes the known inhibitory concentrations and experimental dosages for
CH6953755. The subsequent table provides an example of expected results when comparing a
parental cell line to its newly generated CH6953755-resistant derivative.

Table 1: In Vitro and In Vivo Activity of CH6953755

Parameter Value Cell Line | Model Reference
ICso (YES1 Kinase) 1.8 nM Biochemical Assay [1][2][3]
o YES1-amplified
Cell Growth Inhibition 0.001 - 1 uM (4 days) [3]
cancer cells
Inhibition of p-YES1 0.001 -1 uM (2 hours) KYSE70 cells [3]

| In Vivo Dosage | 60 mg/kg/day (oral) | Xenograft models |[3] |

Table 2: Example ICso Comparison of Parental vs. Resistant Cell Lines

Cell Line Drug ICs0 (M) Fold Resistance

KYSE70 (Parental) CH6953755 5.0 1.0

| KYSE70-CHR (Resistant) | CH6953755 | 85.0 | 17.0 |

Experimental Protocols

The generation of a drug-resistant cell line is typically achieved by long-term culture in the
presence of a selective agent.[8] The following protocols detail the process, starting with the
essential baseline characterization of the parental cell line.

Protocol 1: Determination of ICso in Parental Cell Line
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This protocol is used to determine the initial sensitivity of the parental cancer cell line to
CH6953755. A YES1-amplified cell line (e.g., KYSE70, esophageal cancer) is recommended.
[2][10]

Materials:

Parental cancer cell line (e.g., KYSE70)

o Complete culture medium (e.g., RPMI 1640 + 10% FBS)
e CH6953755 stock solution (in DMSO)

o 96-well cell culture plates

o Cell viability reagent (e.g., CCK-8, MTT)

e Microplate reader

Procedure:

o Cell Seeding: Harvest logarithmically growing cells and seed them into 96-well plates at a
density of 5,000-10,000 cells/well. Incubate overnight (37°C, 5% CO2) to allow for cell
attachment.[11]

e Drug Preparation: Prepare a series of dilutions of CH6953755 in complete culture medium. A
typical concentration range would be 0.1 nM to 10 uM. Include a vehicle control (DMSO) at
the same concentration as the highest drug dose.

e Drug Treatment: Remove the old medium from the plates and add 100 pL of the prepared
drug dilutions to the respective wells.

e Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72-96
hours).

 Viability Assay: Add the cell viability reagent to each well according to the manufacturer's
instructions (e.g., 10 pL of CCK-8) and incubate for 1-4 hours.[11]
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o Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate
reader.

o Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control
cells. Plot the viability against the log of the drug concentration and use non-linear
regression (log(inhibitor) vs. normalized response) to determine the ICso value.

Protocol 2: Generation of CH6953755-Resistant Cell Line

This protocol uses a stepwise dose-escalation method to select for a resistant cell population
over several months.[7]

Materials:

Parental cancer cell line

Complete culture medium

CHG6953755 stock solution

Cell culture flasks (T-25 or T-75)
Procedure:

« Initial Exposure: Begin by culturing the parental cells in a T-25 flask with complete medium
containing CH6953755 at a concentration equal to the 1C20 (the concentration that inhibits
20% of cell growth), as determined in Protocol 1.

e Monitoring and Recovery: Monitor the cells daily. Initially, a significant amount of cell death is
expected. The culture medium should be changed every 3-4 days with fresh, drug-containing
medium. Allow the surviving cells to repopulate the flask to 70-80% confluency. This may
take several weeks.[11]

e Dose Escalation: Once the cells are growing steadily at the initial concentration, subculture
them and increase the CH6953755 concentration by a factor of 1.5 to 2.0.

« lterative Selection: Repeat Step 2 and 3, gradually increasing the drug concentration over a
period of 6-12 months.[8] The goal is to establish a cell population that can proliferate in the
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presence of a CH6953755 concentration that is at least 10-fold higher than the parental ICso.

Resistance Confirmation: Once a resistant population is established, re-evaluate the ICso
using Protocol 1. A significant increase (e.g., >10-fold) in the ICso value confirms the
resistant phenotype.[7]

Stabilization and Banking: Culture the confirmed resistant cell line in medium containing a
maintenance dose of CH6953755 (the highest concentration they tolerated) for several
passages to ensure stability. Subsequently, expand the culture and create cryopreserved
stocks. It is advisable to also maintain a portion of the culture in drug-free medium for
several weeks to test the stability of the resistant phenotype.
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Caption: Workflow for Generating a Drug-Resistant Cell Line.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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